molecular formula C11H18O3 B14285156 Cyclooctanecarboxylic acid, 3-oxo-, ethyl ester CAS No. 129104-41-2

Cyclooctanecarboxylic acid, 3-oxo-, ethyl ester

Cat. No.: B14285156
CAS No.: 129104-41-2
M. Wt: 198.26 g/mol
InChI Key: UTIKDLPBZGUFSE-UHFFFAOYSA-N
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Description

Cyclooctanecarboxylic acid, 3-oxo-, ethyl ester is an organic compound that belongs to the class of cycloalkanecarboxylic acids This compound features a cyclooctane ring, which is an eight-membered carbon ring, attached to a carboxylic acid group and an ethyl ester group The molecular formula of this compound is C10H16O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclooctanecarboxylic acid, 3-oxo-, ethyl ester typically involves the esterification of cyclooctanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows: [ \text{C}8\text{H}{15}\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}8\text{H}{15}\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process typically includes the use of high-purity reagents and controlled temperature and pressure conditions to ensure the efficient conversion of reactants to the desired ester product.

Chemical Reactions Analysis

Types of Reactions

Cyclooctanecarboxylic acid, 3-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclooctanecarboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base catalyst.

Major Products Formed

    Oxidation: Cyclooctanecarboxylic acid.

    Reduction: Cyclooctanol.

    Substitution: Various substituted cyclooctanecarboxylic acid derivatives.

Scientific Research Applications

Cyclooctanecarboxylic acid, 3-oxo-, ethyl ester has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclooctanecarboxylic acid, 3-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the carboxylic acid and ethanol, which can then participate in various biochemical reactions. The cyclooctane ring structure may also influence the compound’s interactions with enzymes and other proteins, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid, 3-oxo-, ethyl ester: A similar compound with a five-membered ring instead of an eight-membered ring.

    Cyclohexanecarboxylic acid, 3-oxo-, ethyl ester: A similar compound with a six-membered ring.

Uniqueness

Cyclooctanecarboxylic acid, 3-oxo-, ethyl ester is unique due to its eight-membered ring structure, which imparts distinct chemical and physical properties compared to its five- and six-membered ring analogs. This larger ring size can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

129104-41-2

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 3-oxocyclooctane-1-carboxylate

InChI

InChI=1S/C11H18O3/c1-2-14-11(13)9-6-4-3-5-7-10(12)8-9/h9H,2-8H2,1H3

InChI Key

UTIKDLPBZGUFSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCCC(=O)C1

Origin of Product

United States

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